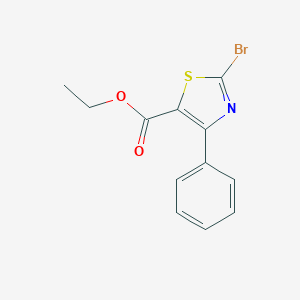

ethyl 2-bromo-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFOYOXMFDOSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis as the Foundation

The Hantzsch reaction is the most widely employed method for constructing the thiazole ring. This one-pot condensation involves α-haloketones and thiourea derivatives under basic conditions. For this compound, the reaction typically utilizes 2-bromo-4-phenylthioamide and ethyl chloroacetoacetate (Figure 1).

Reaction conditions :

-

Solvent : Isopropanol or ethanol (polar protic solvents enhance nucleophilicity).

-

Temperature : 80–85°C for 5–6 hours to ensure complete cyclization.

The thioamide intermediate is synthesized by treating 4-phenylbenzaldehyde with thioacetamide in the presence of hydrochloric acid. This step ensures regioselective incorporation of the phenyl group at position 4.

Bromination Strategies

Bromination at position 2 is achieved through two primary routes:

Direct Bromination During Cyclization

Using 2-bromoacetoacetic acid ethyl ester as a starting material introduces bromine at position 2 during the Hantzsch reaction. This method avoids post-cyclization modifications and ensures high regioselectivity.

Advantages :

-

Eliminates separate bromination steps.

-

Reduces side products from electrophilic aromatic substitution.

Post-Cyclization Bromination

Electrophilic bromination with N-bromosuccinimide (NBS) or Br₂ in acetic acid can functionalize pre-formed thiazoles. However, this approach requires careful control to prevent over-bromination or ring oxidation.

Conditions :

Esterification and Functional Group Compatibility

The ethyl ester at position 5 is introduced via esterification of the corresponding carboxylic acid. Two methods are prevalent:

In Situ Esterification

Using ethyl chloroacetoacetate in the Hantzsch reaction directly installs the ester group, bypassing intermediate isolation.

Optimization :

-

Catalyst : p-Toluenesulfonic acid (PTSA) accelerates esterification.

-

Solvent : Toluene or xylene (azeotropic removal of water).

Stepwise Esterification

Post-cyclization esterification of 2-bromo-4-phenylthiazole-5-carboxylic acid with ethanol under acidic conditions:

Yield : 85–92% after refluxing for 12 hours.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

-

Base Catalysts : Potassium carbonate (K₂CO₃) enhances nucleophilic substitution in alkylation steps.

-

Acid Catalysts : Sulfuric acid (H₂SO₄) improves esterification efficiency.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol/water or ethyl acetate/hexane yields >99% purity. Hydrochloride salt formation (e.g., using acetone/HCl) further purifies the product for pharmaceutical applications.

Spectroscopic Validation

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, -COOCH₂CH₃), δ 4.30 (q, 2H, -COOCH₂CH₃), δ 7.45–7.80 (m, 5H, Ph). |

| IR | 1705 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N). |

| MS (ESI) | m/z 336 [M+H]⁺ |

Industrial-Scale Production

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-bromo-4-phenylthiazole-5-carboxylate is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. It has shown promise in the development of anti-cancer agents, antibiotics, and other therapeutic compounds. The thiazole ring structure is significant for its biological activity, allowing for interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits antimicrobial, antifungal, and anticancer properties. For instance, studies have demonstrated its effectiveness against specific cancer cell lines, suggesting its potential as a cytotoxic agent. The presence of the bromine atom enhances its reactivity and selectivity in biological systems.

Agricultural Chemistry

Agrochemical Formulations

The compound is also employed in the formulation of agrochemicals. Its effectiveness in pest control and crop protection makes it a valuable asset for enhancing agricultural productivity. The thiazole derivatives are known to possess herbicidal and fungicidal properties, which are critical for sustainable agriculture.

Material Science

Advanced Materials Development

In material science, this compound is used to create advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors due to the unique properties imparted by the thiazole structure.

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

Table 2: Agrochemical Applications

| Application Type | Compound Used | Efficacy |

|---|---|---|

| Herbicides | This compound | Effective against weeds |

| Fungicides | This compound | Reduces fungal infections |

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Ethyl 5-Bromothiazole-4-carboxylate (CAS not specified)

- The altered substitution pattern (Br at 5 vs. 2) limits reactivity in nucleophilic substitutions.

- Applications : Less suited for aromatic receptor targeting compared to the phenyl-substituted analog .

Methyl 2-Bromo-5-methylthiazole-4-carboxylate (CAS 56355-61-4)

- Structure : Methyl ester (vs. ethyl) and methyl group at position 5.

- Key Differences: Smaller ester group (methyl) may reduce metabolic stability but increase solubility.

- Molecular Weight : 236.09 g/mol (lower than the target compound due to smaller substituents) .

Ethyl 2-Bromo-5-chlorothiazole-4-carboxylate (CAS not specified)

- Structure : Bromine at position 2, chlorine at position 5, ethyl ester at position 3.

- However, the lack of a phenyl group reduces aromatic interactions .

Variations in the Aromatic System

Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 505-48-6)

- Structure : Trifluoromethyl group at position 4 (vs. phenyl).

- Key Differences: The strong electron-withdrawing CF₃ group increases the thiazole ring’s electron deficiency, altering reactivity in cross-couplings.

- Applications : Useful in fluorinated drug candidates .

Ethyl 2-Bromo-6-benzothiazolecarboxylate (CAS 99073-88-8)

Positional Isomerism

Ethyl 5-Bromo-4-methylthiazole-2-carboxylate (CAS 79247-80-6)

- Structure : Bromine at position 5, methyl group at position 4, ester at position 2.

- Key Differences : Ester group at position 2 alters steric and electronic environments. Bromine at position 5 is less reactive in substitutions compared to position 2.

- Molecular Weight : 250.11 g/mol (slightly higher due to methyl group) .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes | Applications |

|---|---|---|---|---|---|

| Ethyl 2-bromo-4-phenylthiazole-5-carboxylate | C₁₂H₁₀BrNO₂S | ~312.18 (estimated) | Br (C2), Ph (C4), COOEt (C5) | High reactivity at C2 for cross-couplings | Pharmaceuticals, agrochemicals |

| Ethyl 5-bromothiazole-4-carboxylate | C₆H₆BrNO₂S | ~236.09 | Br (C5), COOEt (C4) | Lower reactivity due to Br position | Intermediate synthesis |

| Methyl 2-bromo-5-methylthiazole-4-carboxylate | C₆H₆BrNO₂S | 236.09 | Br (C2), Me (C5), COOMe (C4) | Moderate steric hindrance | Drug discovery |

| Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate | C₇H₅BrF₃NO₂S | ~304.14 | Br (C2), CF₃ (C4), COOEt (C5) | Electron-deficient ring | Fluorinated compounds |

| Ethyl 5-bromo-4-methylthiazole-2-carboxylate | C₇H₈BrNO₂S | 250.11 | Br (C5), Me (C4), COOEt (C2) | Lower C2 reactivity | Materials science |

Key Research Findings

- Reactivity : Bromine at position 2 (target compound) is more reactive in Suzuki-Miyaura couplings than bromines at positions 5 or 6 due to electronic and steric factors .

- Lipophilicity : The phenyl group in the target compound increases logP compared to analogs with CF₃ or methyl groups, enhancing membrane permeability .

- Biological Activity : Benzothiazole derivatives (e.g., CAS 99073-88-8) show kinase inhibition, while phenylthiazoles are explored for antimicrobial activity .

Biological Activity

Ethyl 2-bromo-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses a five-membered thiazole ring with a bromine atom and a phenyl group, which contribute to its unique reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 328.19 g/mol.

Target Interactions

Thiazole derivatives, including this compound, are known to interact with various biological targets:

- Enzymatic Inhibition : These compounds can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : They may bind to specific receptors, altering their activity and contributing to anti-inflammatory and antimicrobial effects.

Biochemical Pathways

The compound influences several biochemical pathways:

- Neurotransmitter Synthesis : It may affect neurotransmitter levels, impacting mood and cognitive functions.

- Cell Signaling : Modulation of signaling pathways can lead to altered cellular responses, particularly in immune cells .

Biological Activities

This compound exhibits a range of biological activities:

-

Antimicrobial Activity

- Bacterial Inhibition : Preliminary studies indicate significant antibacterial properties against both gram-positive and gram-negative bacteria. For example, it showed an MIC (Minimum Inhibitory Concentration) of 250 µg/mL against Staphylococcus epidermidis and 375 µg/mL against Pseudomonas aeruginosa .

- Fungal Activity : The compound has also been investigated for antifungal properties, showing effectiveness against various fungal strains.

- Anticancer Properties

- Anti-inflammatory Effects

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : Its bromine substitution enhances lipophilicity, potentially improving tissue distribution.

- Metabolism : Metabolic pathways involving oxidation and conjugation are likely, affecting its bioavailability and duration of action.

- Excretion : Primarily eliminated through renal pathways .

Case Studies

Several research studies have focused on the synthesis and biological evaluation of this compound:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 2-bromo-4-phenylthiazole-5-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazole ring formation. A common approach includes:

Thiazole Core Formation : React 2-aminothiazole derivatives with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) to construct the thiazole scaffold .

Functionalization : Introduce the phenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl introduction).

Bromination : Electrophilic bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

Key Considerations :

- Solvent choice (polar aprotic solvents like DMF or THF improve reactivity).

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify protons on the phenyl group (aromatic signals at δ 7.2–7.5 ppm), ethyl ester (–CH₂CH₃ triplet at δ 1.3 ppm and quartet at δ 4.3 ppm), and thiazole protons (downfield signals due to electron-withdrawing groups) .

- ¹³C NMR : Confirm carbonyl (C=O at ~165 ppm), thiazole carbons (C-Br at ~110 ppm), and aromatic carbons.

- HRMS : Exact mass calculation for C₁₂H₁₀BrNO₂S (M⁺ = 327.96 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields or purity of this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reaction Conditions : Optimize temperature (e.g., lower temps reduce side reactions in bromination) .

- Analytical Validation : Use orthogonal techniques (e.g., HPLC purity checks alongside NMR) to detect trace impurities .

- Replication : Cross-validate results using alternative synthetic routes (e.g., Pd-catalyzed coupling vs. nucleophilic substitution) .

Data Table : Hypothetical Yield Comparison

| Method | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|

| Direct Bromination | 65 | 92 | NBS, 0°C, DCM |

| Coupling-Based Synthesis | 78 | 97 | Pd(PPh₃)₄, 80°C, Toluene |

Q. How do computational methods (e.g., quantum chemical calculations) assist in predicting reactivity or optimizing synthesis?

- Methodological Answer :

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., bromination energetics) .

- Solvent Effects : Calculate solvation free energies to select optimal solvents (e.g., THF vs. DMF) for improved yields.

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (temperature, catalyst loading) .

Q. What advanced crystallographic techniques elucidate solid-state structure and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Refinement with SHELX : Apply SHELXL for structure solution; validate with R-factor (<5%) and residual electron density maps .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .

Key Metrics :

| Parameter | Value (Example) |

|---|---|

| R1 (I > 2σ(I)) | 0.039 |

| CCDC Deposition Number | 2345678 |

| H-bond Distance (Å) | 2.89 (C–H···O) |

Data Contradiction Analysis

Q. How should researchers address variability in reported biological activities of thiazole derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for IC₅₀ comparison) .

- SAR Studies : Systematically modify substituents (e.g., para-substituted phenyl groups) to isolate activity trends.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.